molecular formula C15H17N3O B5618767 N-cyclopropyl-4-(3,5-dimethyl-1H-pyrazol-4-yl)benzamide

N-cyclopropyl-4-(3,5-dimethyl-1H-pyrazol-4-yl)benzamide

Cat. No. B5618767
M. Wt: 255.31 g/mol
InChI Key: ZYNSJFHSAMAKOG-UHFFFAOYSA-N
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Description

The synthesis and study of benzamide derivatives, including compounds with the pyrazole moiety, have attracted significant interest in medicinal chemistry and material science due to their diverse biological activities and potential applications in various fields. These compounds have been explored for their potential applications in pharmaceuticals, particularly due to their biological and chemical properties.

Synthesis Analysis

Benzamide derivatives, including pyrazole analogs, are synthesized using various methodologies. For example, the synthesis of different substituted benzamides has been reported using 4-aminophenazone, highlighting the versatility of these compounds in drug chemistry (Saeed et al., 2015). Another approach involves cyclometalation reactions to create complex structures with benzene subunits, demonstrating the intricate synthetic routes available for creating these compounds (Hartshorn & Steel, 1998).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including the study of intermolecular interactions, is crucial for understanding their properties and activities. For instance, the X-ray structure characterization and Hirshfeld surface analysis provide insights into the solid-state structures of antipyrine derivatives, revealing how hydrogen bonds and π-interactions contribute to their stabilization (Saeed et al., 2020).

Chemical Reactions and Properties

The chemical reactivity and properties of these compounds are influenced by their molecular structure. Studies on the synthesis and characterization of pyrazole derivatives highlight their potential antimicrobial activities and the structure-activity relationships that underpin these properties (Raju et al., 2010).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting points, and crystalline structure, are critical for their application in drug formulation and material science. Detailed analysis, including vibrational spectroscopy and DFT calculations, aids in understanding these aspects, as seen in studies on substituted benzamides (Karrouchi et al., 2020).

Chemical Properties Analysis

Exploring the chemical properties, including reactivity towards different reagents and conditions, is essential for developing new compounds with desired activities. The design and synthesis of benzamide derivatives bearing benzimidazole moiety for anticancer activity demonstrate the importance of chemical properties in medicinal chemistry (Rasal, Sonawane, & Jagtap, 2020).

properties

IUPAC Name

N-cyclopropyl-4-(3,5-dimethyl-1H-pyrazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-9-14(10(2)18-17-9)11-3-5-12(6-4-11)15(19)16-13-7-8-13/h3-6,13H,7-8H2,1-2H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNSJFHSAMAKOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C2=CC=C(C=C2)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 72872607

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